![molecular formula C16H17N5 B4080751 N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine](/img/structure/B4080751.png)
N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine
説明
N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine, commonly known as BIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BIM-1 has been shown to inhibit the activity of several kinases, including polo-like kinase 1 (PLK1) and Aurora kinases, which are involved in cell division and proliferation.
科学的研究の応用
BIM-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine and Aurora kinases, which are involved in cell division and proliferation. BIM-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
BIM-1 inhibits the activity of several kinases, including N-1H-benzimidazol-2-yl-N'-(2-phenylethyl)guanidine and Aurora kinases, which are involved in cell division and proliferation. By inhibiting these kinases, BIM-1 induces cell cycle arrest and apoptosis in cancer cells. BIM-1 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects
BIM-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells. BIM-1 has been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. BIM-1 has also been shown to inhibit tumor growth in animal models.
実験室実験の利点と制限
BIM-1 has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It has also been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. However, BIM-1 has some limitations for lab experiments. It has a low overall yield in the synthesis process, which can limit its availability for research purposes. BIM-1 can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BIM-1. One direction is to investigate the potential of BIM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of BIM-1 in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to optimize the synthesis process of BIM-1 to increase its availability for research purposes. Finally, more research is needed to elucidate the off-target effects of BIM-1 and to develop strategies to minimize these effects.
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-(2-phenylethyl)guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c17-15(18-11-10-12-6-2-1-3-7-12)21-16-19-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H4,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMRLIZZYBVLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-3-(2-phenylethyl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。